molecular formula C9H7ClN2O B13870720 (3-Chloro-1,8-naphthyridin-4-yl)methanol

(3-Chloro-1,8-naphthyridin-4-yl)methanol

Cat. No.: B13870720
M. Wt: 194.62 g/mol
InChI Key: GPPIVAOMCRGLIE-UHFFFAOYSA-N
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Description

(3-Chloro-1,8-naphthyridin-4-yl)methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis and development of novel 1,8-naphthyridine derivatives. This scaffold is recognized for its versatile pharmacological potential. Research into 1,8-naphthyridine compounds has identified them as potent inhibitors of HIV-1 integrase, a key viral enzyme, with several preclinical candidates demonstrating low nanomolar potency against a broad panel of viral variants . The structural motif is also investigated for its immunomodulatory effects, as certain 1,8-naphthyridine derivatives have shown the ability to act as highly selective cannabinoid receptor type 2 (CB2R) ligands, modulating immune responses and exhibiting potential for treating neuroinflammatory and autoimmune conditions . Furthermore, the 1,8-naphthyridine core is a key pharmacophore in compounds evaluated for their antihistaminic (H1R) activity, which can lead to bronchorelaxant effects relevant for allergic disorder research . The inherent bioactivity of the 1,8-naphthyridine structure, combined with the reactive chloro and hydroxymethyl substituents on this compound, makes this compound a valuable and flexible intermediate for researchers designing new molecules for pharmacological screening and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(3-chloro-1,8-naphthyridin-4-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-8-4-12-9-6(7(8)5-13)2-1-3-11-9/h1-4,13H,5H2

InChI Key

GPPIVAOMCRGLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)Cl)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the 1,8-naphthyridine core followed by selective introduction of the chloro substituent at the 3-position and installation of the hydroxymethyl group at the 4-position. Key approaches include:

  • Formation of bis(2-chloropyridin-3-yl)methanone intermediates via lithiation and subsequent aldehyde addition.
  • Oxidation of bis(2-chloropyridin-3-yl)methanol to the corresponding methanone.
  • Nucleophilic substitution reactions with primary amines to form amino-substituted intermediates.
  • Intramolecular ring closure promoted by bases such as sodium hydride to form the fused naphthyridine ring system.
  • Reduction or functional group manipulation to install the hydroxymethyl group at the 4-position.

Detailed Synthetic Route from Literature

A prominent method reported involves the following steps (adapted from Kobayashi et al., 2015):

  • Synthesis of Bis(2-chloropyridin-3-yl)methanone (Intermediate 1):

    • 2-Chloro-3-lithiopyridine is reacted with 2-chloropyridine-3-carbaldehyde to form bis(2-chloropyridin-3-yl)methanol.
    • This intermediate is then oxidized using pyridinium chlorochromate (PCC) to yield bis(2-chloropyridin-3-yl)methanone (compound 1).
    • Yield: Approximately 70%.
  • Nucleophilic Substitution with Primary Amines:

    • Compound 1 is heated with two equivalents of a primary amine at 80 °C without solvent.
    • The reaction substitutes one of the chloro groups with an amino group, producing (2-aminopyridin-3-yl)(2-chloropyridin-3-yl)methanone derivatives.
    • Aromatic amines require longer reaction times (~5 hours) compared to aliphatic amines (~2 hours).
  • Intramolecular Ring Closure:

    • The amino-substituted methanone intermediate is treated with sodium hydride in dimethylformamide (DMF) at room temperature.
    • This promotes cyclization to form the pyrido[2,3-b]naphthyridin-5(10H)-one ring system.
    • The reaction proceeds rapidly (within 10 minutes) and yields are generally good (79–92%).
  • Conversion to this compound:

    • While the above method yields the naphthyridinone core, further reduction or functional group transformation is required to convert the ketone functionality to the hydroxymethyl group at the 4-position.
    • This step typically involves reduction reactions using reagents such as sodium borohydride or other hydride donors to afford the desired this compound.

Alternative Starting Materials and Routes

  • Another approach involves using (2-chloropyridin-3-yl)(3-chloropyridin-4-yl)methanone (compound 4), synthesized from 3-chloro-4-lithiopyridine and 2-chloropyridine-3-carbaldehyde, followed by PCC oxidation.
  • This ketone undergoes similar substitution and ring closure reactions with primary amines to yield pyrido[2,3-b]naphthyridin-5(10H)-ones, which are structurally related and can be further manipulated to obtain the target compound.

Summary Table of Key Reaction Parameters and Yields

Step Starting Material / Intermediate Reagents / Conditions Product Type Yield (%) Notes
1 2-Chloro-3-lithiopyridine + 2-chloropyridine-3-carbaldehyde Lithiation, then PCC oxidation Bis(2-chloropyridin-3-yl)methanone ~70 Intermediate for ring construction
2 Bis(2-chloropyridin-3-yl)methanone (1) Primary amine, 80 °C, no solvent Amino-substituted methanone - Aromatic amines: ~5 h; aliphatic: ~2 h
3 Amino-substituted methanone Sodium hydride, DMF, room temp Pyrido[2,3-b]naphthyridinone 79–92 Rapid cyclization (10 min)
4 Pyrido[2,3-b]naphthyridinone ketone Reduction (e.g., NaBH4) This compound - Converts ketone to hydroxymethyl group

Analytical and Characterization Data

  • Melting points, IR spectra, and NMR data confirm the structure of intermediates and final products.
  • For example, (2-chloropyridin-3-yl)(3-chloropyridin-4-yl)methanol shows IR absorption at 3224 cm⁻¹ (O-H stretch) and characteristic ^1H NMR signals consistent with the naphthyridine ring protons and hydroxymethyl group.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights and purity.

Research Findings and Notes

  • The substitution and ring closure sequence is efficient, scalable, and uses readily available starting materials.
  • Aromatic amines show slower substitution rates due to lower nucleophilicity compared to aliphatic amines.
  • The method allows for structural diversity by varying the amine component, potentially tailoring biological activity.
  • The hydroxymethyl substitution at the 4-position enhances the compound’s reactivity and biological potential.
  • The synthetic route avoids harsh conditions traditionally required for naphthyridine ring formation, improving operational ease and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-1,8-naphthyridin-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents like dioxane .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the naphthyridine ring .

Scientific Research Applications

(3-Chloro-1,8-naphthyridin-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The hydroxymethyl group in this compound increases hydrogen-bonding capacity, improving solubility compared to methyl or ester analogs .

Key Findings :

  • Chloro substitution at C3 or on pendant aryl rings enhances antibacterial activity, likely by improving lipophilicity and target affinity .
  • Hydroxymethyl groups may reduce toxicity compared to ester or alkyl chains due to metabolic detoxification pathways .

Spectral and Structural Characterization

  • IR Spectroscopy :
    • Target compound: O-H stretch (~3300 cm⁻¹), C-Cl stretch (~750 cm⁻¹) .
    • Ethyl ester analog : C=O stretch (~1686 cm⁻¹), absence of O-H.
  • NMR :
    • Hydroxymethyl protons (δ ~4.8 ppm, broad) and aromatic protons (δ ~7–9 ppm) distinguish the target compound from methyl or ester analogs .

Q & A

Q. What are the standard synthetic routes for preparing (3-Chloro-1,8-naphthyridin-4-yl)methanol?

Methodological Answer: The synthesis typically involves condensation reactions between substituted aldehydes and ethylcyanoacetate under reflux conditions in ethanol. For example, in analogous 1,8-naphthyridine derivatives, aldehyde precursors (e.g., 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde) are reacted with ethylcyanoacetate to form intermediates, followed by chlorination at the 3-position using reagents like POCl₃ or SOCl₂. Post-synthetic purification often employs recrystallization from methanol or ethanol .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a gold standard for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, ¹H NMR in methanol-d₄ or DMSO-d₆ can resolve key signals: the hydroxymethyl (-CH₂OH) group typically appears as a singlet at δ 4.6–5.0 ppm, while aromatic protons in the naphthyridine core resonate between δ 8.0–9.5 ppm .

Q. What solvents and reaction conditions are optimal for derivatizing this compound?

Methodological Answer: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution reactions at the 3-chloro position. For esterification or etherification of the hydroxymethyl group, anhydrous methanol or ethanol with catalytic acid (e.g., H₂SO₄) is recommended. Reaction monitoring via thin-layer chromatography (TLC) with UV detection ensures controlled progress .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the naphthyridine core be addressed?

Methodological Answer: Regioselectivity in electrophilic substitution is influenced by electron-withdrawing groups (e.g., -Cl) at the 3-position. Computational modeling (DFT calculations) can predict reactive sites. Experimentally, directing groups like morpholine or acetylated amines enhance selectivity at the 4- or 6-positions. For example, in related naphthyridines, morpholine-carbonyl groups direct amination to the 4-position, as confirmed by X-ray crystallography .

Q. What analytical strategies resolve contradictions in oxidative stability data for this compound derivatives?

Methodological Answer: Contradictions in stability studies often arise from matrix effects or degradation pathways. Use hyphenated techniques like LC-UV-MS/MS to track degradation products. For instance, accelerated stability testing under varying pH (1–13) and temperature (25–60°C) can identify labile functional groups. Quantify oxidative byproducts (e.g., quinone-like derivatives) using external calibration curves with deuterated internal standards .

Q. How do structural modifications of this compound impact its biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution. For example, replacing the hydroxymethyl group with acetylated or alkylated variants alters hydrophobicity and bioavailability. In cytotoxic naphthyridine derivatives, 4-aryl substituents enhance DNA intercalation, while chloro groups improve membrane permeability. Biological assays (e.g., MTT on MCF7 cells) paired with logP measurements validate these trends .

Q. What computational tools are effective for predicting the reactivity of this compound in complex reaction systems?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts reaction intermediates and transition states. Software like Gaussian or ORCA models charge distribution, identifying nucleophilic/electrophilic sites. For photochemical studies, TD-DFT predicts UV-Vis absorption spectra, aiding in the design of light-activated derivatives .

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